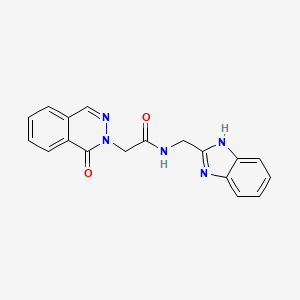

N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound that features a benzimidazole moiety linked to a phthalazinone structure via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves a multi-step process:

Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

Synthesis of Phthalazinone: The phthalazinone moiety is synthesized by cyclization of hydrazine derivatives with phthalic anhydride or its derivatives.

Coupling Reaction: The final step involves coupling the benzimidazole derivative with the phthalazinone derivative using an appropriate linker, such as an acetamide group. This can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole or phthalazinone rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine or pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or antimicrobial properties.

Medicine: Due to its structural features, it could be explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where benzimidazole or phthalazinone derivatives have shown efficacy.

Industry: It may find applications in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide would depend on its specific biological target. Generally, compounds with benzimidazole and phthalazinone structures can interact with various molecular targets, such as:

Enzymes: Inhibition of enzymes by binding to the active site or allosteric sites.

Receptors: Binding to receptors and modulating their activity.

DNA/RNA: Intercalation into DNA or RNA, affecting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

Phthalazinone Derivatives: Compounds like olaparib, a PARP inhibitor used in cancer therapy.

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide is unique due to its combined structural features of benzimidazole and phthalazinone, which may confer distinct biological activities and chemical reactivity compared to other compounds with only one of these moieties.

This compound’s unique structure allows it to potentially interact with a broader range of biological targets, making it a versatile candidate for various applications in scientific research and industry.

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological profile of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a phthalazine derivative, which is known for its diverse biological activities. The structural components contribute to its interaction with various biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Benzimidazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds with benzimidazole structures often exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from the benzimidazole nucleus have been reported to inhibit bacterial growth effectively, with some derivatives showing IC50 values in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Antiparasitic Activity

Research has demonstrated that benzimidazole derivatives can possess antiparasitic effects. For instance, compounds similar to this compound have been tested against protozoan parasites like Giardia intestinalis and Trichomonas vaginalis, showing promising results with IC50 values significantly lower than standard treatments .

3. Antioxidant Properties

The antioxidant activity of benzimidazole derivatives is also noteworthy. In vitro assays using DPPH and ABTS methods have shown that these compounds can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Benzimidazole derivatives often inhibit key enzymes involved in cellular processes, such as topoisomerases and folate reductases, which are crucial for DNA replication and repair .

- Interaction with Microtubules : The structural similarity of benzimidazole to naturally occurring biomolecules allows these compounds to disrupt microtubule formation in parasites, leading to cell death .

Case Studies

Several studies have investigated the biological activity of related compounds:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| 1 | Benzimidazole derivative A | Antibacterial (E. coli) | 5 µM |

| 2 | Benzimidazole derivative B | Antiparasitic (G. intestinalis) | 3.95 µM |

| 3 | Benzimidazole derivative C | Antioxidant (DPPH assay) | Effective at 10 µM |

These case studies illustrate the promising biological activities associated with benzimidazole derivatives, supporting further research into their therapeutic potential.

Properties

Molecular Formula |

C18H15N5O2 |

|---|---|

Molecular Weight |

333.3 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2-yl)acetamide |

InChI |

InChI=1S/C18H15N5O2/c24-17(19-10-16-21-14-7-3-4-8-15(14)22-16)11-23-18(25)13-6-2-1-5-12(13)9-20-23/h1-9H,10-11H2,(H,19,24)(H,21,22) |

InChI Key |

OGZYXXOHFDASPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.